molecular formula C8H5ClF2O3 B2718646 2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid CAS No. 1554828-16-8

2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid

Cat. No.: B2718646
CAS No.: 1554828-16-8
M. Wt: 222.57
InChI Key: YRWPHDAIMAGMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid is a fluorinated carboxylic acid with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenoxy group, making it a unique and versatile chemical in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid typically involves the reaction of 4-chloro-3-fluorophenol with a suitable fluoroacetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to its observed effects .

Comparison with Similar Compounds

  • 2-(4-Chloro-3-fluorophenoxy)acetic acid
  • 2-(3-Chloro-4-fluorophenoxy)acetic acid
  • 2-(4-Chloro-2-fluorophenoxy)acetic acid

Comparison: Compared to its analogs, 2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid exhibits unique properties due to the specific positioning of the chlorine and fluorine atoms. This positioning influences its reactivity, stability, and interactions with other molecules, making it distinct in its applications and effects .

Properties

IUPAC Name

2-(4-chloro-3-fluorophenoxy)-2-fluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O3/c9-5-2-1-4(3-6(5)10)14-7(11)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWPHDAIMAGMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(C(=O)O)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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